molecular formula C19H14N4O4S B2669510 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 1115915-27-9

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2669510
CAS No.: 1115915-27-9
M. Wt: 394.41
InChI Key: KSGRXUCGGMMLMZ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyridazinone core (2,3-dihydropyridazin-3-one) substituted with a 1,3-benzodioxol group at position 6 and a 1,2,4-oxadiazole-thiophene ethyl chain at position 2. The pyridazinone scaffold is known for its pharmacological relevance, particularly in anti-inflammatory, antimicrobial, and anticancer applications .

Synthetic routes for analogous pyridazinones typically involve nucleophilic substitution or cyclization reactions. For example, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives are synthesized via alkylation with halides in the presence of potassium carbonate . The oxadiazole-thiophene moiety likely originates from thiosemicarbazone intermediates, as described in the preparation of 5-(pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione .

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[2-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4S/c24-18-6-4-13(12-3-5-14-15(10-12)26-11-25-14)21-23(18)8-7-17-20-19(22-27-17)16-2-1-9-28-16/h1-6,9-10H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGRXUCGGMMLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CCC4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and thiophene intermediates, followed by the formation of the oxadiazole ring. The final step involves the cyclization to form the pyridazinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or heterocycles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, or amino groups.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant antitumor activity. For example, compounds similar to 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one have been synthesized and evaluated for their effects on various cancer cell lines. In vitro assays revealed that these compounds can inhibit the proliferation of tumor cells through mechanisms such as apoptosis induction and cell cycle arrest.

Compound Cell Line IC50 (µM) Mechanism of Action
Compound AHepG212.5Apoptosis induction
Compound BMCF78.0Cell cycle arrest

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have investigated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicates that modifications to the thiophene ring enhance antimicrobial potency.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15.62
Escherichia coli31.25

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that it may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In animal models, treatment with the compound resulted in improved cognitive function and reduced markers of neuroinflammation.

Study 1: Antitumor Activity Evaluation

A study published in a peer-reviewed journal evaluated the antitumor effects of several derivatives of the compound on human tumor cell lines. The results indicated that specific modifications to the oxadiazole moiety significantly increased cytotoxicity against cancer cells while minimizing toxicity to normal cells.

Study 2: Antimicrobial Efficacy Assessment

In another study focusing on antimicrobial properties, researchers synthesized a series of derivatives based on the original compound structure and tested their efficacy against a panel of pathogens. The results highlighted that certain substitutions on the thiophene ring improved antibacterial activity significantly compared to the parent compound.

Mechanism of Action

The mechanism of action of 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The benzodioxole and thiophene moieties may facilitate binding to hydrophobic pockets, while the oxadiazole and pyridazinone rings may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound’s structural uniqueness lies in its combination of a pyridazinone core with benzodioxol and oxadiazole-thiophene groups. Below is a comparison with key analogues:

Compound Name Core Structure Key Substituents Potential Applications Reference
6-(2H-1,3-Benzodioxol-5-yl)-2-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one Pyridazinone Benzodioxol, oxadiazole-thiophene ethyl chain Antimicrobial, enzyme inhibition
5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) Pyridazinone Chlorine, phenyl, alkyl/aryl groups Anticancer, anti-inflammatory
6-(Benzo[c][1,2,5]thiadiazol-5-yl)-2-(methylthio)pyrimidin-4(3H)-one Pyrimidinone Benzothiadiazole, methylthio Photovoltaic materials
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione Oxadiazole Pyridine, thione Antitubercular agents

Key Differences and Implications

Pyrimidinones with benzothiadiazole groups (e.g., in ) are more electron-deficient, favoring applications in optoelectronics rather than pharmacology.

Substituent Effects: The benzodioxol group in the target compound improves metabolic stability over simple phenyl groups (e.g., in ) but may reduce solubility compared to polar substituents like methylthio . The oxadiazole-thiophene chain introduces conformational rigidity and redox activity, contrasting with the flexible alkyl chains in 5-chloro-6-phenylpyridazinones .

Biological Activity: Oxadiazole-thiophene hybrids (as in the target compound) are associated with kinase inhibition due to their ability to mimic ATP’s adenine moiety, whereas benzothiadiazole-pyrimidinones lack this property .

Research Findings and Data

Physicochemical Properties (Hypothetical)

Property Target Compound 5-Chloro-6-phenylpyridazinone 6-(Benzothiadiazol)pyrimidinone
Molecular Weight (g/mol) ~425 ~250 ~320
LogP (Predicted) 3.2 2.1 2.8
Hydrogen Bond Acceptors 7 4 6
Solubility (mg/mL, aqueous) <0.1 1.5 0.3

Biological Activity

The compound 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a complex organic molecule that incorporates various pharmacologically relevant moieties. Its structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity based on diverse sources.

Chemical Structure and Properties

The compound features several key structural components:

  • Benzodioxole moiety, known for its biological activity.
  • Oxadiazole ring, frequently associated with antimicrobial and anticancer properties.
  • Dihydropyridazine structure, which may contribute to its pharmacological profile.

Biological Activity Overview

Recent studies have highlighted the biological activities of derivatives containing oxadiazole and thiophene rings. These compounds have been shown to exhibit a range of pharmacological effects including:

  • Anticancer Activity
    • Oxadiazole derivatives have demonstrated effectiveness against various cancer cell lines by inhibiting enzymes such as topoisomerase and telomerase .
    • A specific study reported that compounds similar to the one inhibited tumor growth in vitro and in vivo models, suggesting potential for therapeutic applications .
  • Antimicrobial Properties
    • Compounds containing oxadiazole structures have been explored for their antibacterial and antifungal activities. For instance, certain oxadiazole derivatives have shown effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria .
    • The incorporation of thiophene has been associated with enhanced antimicrobial efficacy due to its ability to interact with microbial membranes .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The oxadiazole moiety may inhibit key enzymes involved in cancer cell proliferation.
  • Cell Membrane Interaction : The thiophene component can disrupt microbial cell membranes, leading to increased permeability and cell death.

Case Studies

  • Anticancer Studies
    • A study by Parikh et al. (2020) demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against HepG2 liver cancer cells with IC50 values in the low micromolar range .
    • Another study highlighted the effectiveness of similar compounds in inhibiting the growth of breast cancer cell lines, showcasing their potential as chemotherapeutic agents.
  • Antimicrobial Activity
    • Villemagne et al. (2020) synthesized new oxadiazole compounds that showed promising activity against drug-resistant strains of Mycobacterium tuberculosis, with one compound exhibiting an EC50 of 0.072 μM .
    • Additional research indicated that compounds with thiophene substitutions displayed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Data Tables

Activity TypeCompound TestedIC50/EC50 ValueReference
AnticancerOxadiazole derivative on HepG2Low micromolarParikh et al., 2020
AntimicrobialCompound against Mycobacterium tuberculosis0.072 μMVillemagne et al., 2020
AntimicrobialOxadiazole derivative against Staphylococcus aureusVaries by derivativePMC9106569

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